5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid
Description
5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 3-fluorophenyl group at the 5-position and a methyl group at the 3-position. The compound shares structural similarities with intermediates used in pharmaceutical synthesis, such as kinase inhibitors and fluorinated analogs of bioactive molecules .
Properties
IUPAC Name |
5-(3-fluorophenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8(6-12(15)16)5-11(14)9-3-2-4-10(13)7-9/h2-4,7-8H,5-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSHSEIDKXYFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid typically involves the introduction of the fluorine atom into the aromatic ring followed by the formation of the valeric acid moiety. One common method is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, leading to new compounds with potential applications in drug development.
Biology
The compound's fluorophenyl group can be utilized to study enzyme interactions and binding affinities. Research has indicated that this compound may influence biological pathways through its interaction with specific molecular targets, including enzymes and receptors.
Medicine
Preliminary studies suggest that this compound may exhibit pharmacological activities that could be harnessed for therapeutic purposes. Its potential as an active pharmaceutical ingredient warrants further investigation into its efficacy against various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Escherichia coli. Results indicated significant potency at lower concentrations, suggesting its potential as an antimicrobial agent. Rapid hydrolysis in growth media was noted as a factor influencing its efficacy.
Case Study 2: Cancer Cell Line Inhibition
Another investigation assessed the cytotoxic effects of this compound on leukemia L1210 cells. The study revealed an ID50 value indicating significant cytotoxicity, highlighting its potential applicability in cancer therapeutics. Further exploration into dosage optimization and mechanisms of action is warranted.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position: 3-Fluoro vs. 4-Fluoro Derivatives
A key structural variation is the position of the fluorine atom on the phenyl ring. For example:
- 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 10191-25-0) lacks the 3-methyl group and has fluorine at the para position. The para-fluoro analog has a molecular weight of 224.21 g/mol (C₁₁H₁₁FO₃) .
- Biological Relevance : Fluorine’s electron-withdrawing effect at the meta position (3-fluoro) may enhance stability against metabolic degradation compared to para-substituted analogs, though specific activity data are unavailable in the provided evidence .
Table 1: Substituent Position Comparison
| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid | 3-Fluoro, 3-methyl | C₁₂H₁₃FO₃ | 236.23 |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | 4-Fluoro | C₁₁H₁₁FO₃ | 224.21 |
Chain Length Homologs
Homologs with extended carbon chains exhibit variations in lipophilicity and steric effects:
- 6-(3-Fluorophenyl)-6-oxohexanoic acid (CAS 898765-67-8) and 7-(3-Fluorophenyl)-7-oxoheptanoic acid (CAS 898765-69-0) have longer aliphatic chains, increasing molecular weight (250.24 and 264.27 g/mol, respectively) and logP values. These homologs may display altered pharmacokinetic profiles, such as prolonged half-lives, due to increased hydrophobicity .
Table 2: Chain Length Comparison
| Compound | Chain Length | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | C5 | C₁₂H₁₃FO₃ | 236.23 |
| 6-(3-Fluorophenyl)-6-oxohexanoic acid | C6 | C₁₂H₁₃FO₃ | 250.24 |
| 7-(3-Fluorophenyl)-7-oxoheptanoic acid | C7 | C₁₃H₁₅FO₃ | 264.27 |
Functional Group Modifications
Methyl vs. Dimethyl Substitution
- 5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid (CAS 736970-68-6) replaces the 3-methyl group with a 3,3-dimethyl configuration and introduces an amino group.
Heterocyclic and Halogenated Derivatives
- 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (CAS 951894-04-5) substitutes the phenyl ring with a bromothienyl group. The bromine atom increases molecular weight (291.16 g/mol) and logP (2.5), enhancing lipophilicity. Thiophene rings can influence π-π stacking interactions in drug-receptor binding .
Spectroscopic Data Comparison
- 5-(2-hexyl-1H-indol-1-yl)-3-methyl-5-oxopentanoic acid (compound 27 in ) shows ¹H NMR peaks at δ 1.29 (6H, dd) and ¹³C NMR signals at δ 177.28 (carbonyl), suggesting similar resonance patterns for the methyl and ketone groups in the target compound .
- Fluorinated analogs in display IR absorption at 1716 cm⁻¹ (C=O stretch) and 1248 cm⁻¹ (C-F stretch), which are characteristic of fluorophenyl ketones .
Biological Activity
5-(3-Fluorophenyl)-3-methyl-5-oxopentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13F1O3
- Molecular Weight : Approximately 232.23 g/mol
This compound features a fluorinated phenyl group, which is known to enhance biological activity through increased lipophilicity and altered interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways. Preliminary studies indicate that it may act as a modulator of metabolic enzymes involved in fatty acid metabolism, potentially influencing pathways related to obesity and diabetes.
Key Enzymatic Targets:
- Fatty Acid Synthase (FASN) : Inhibits FASN, leading to reduced lipid biosynthesis.
- Peroxisome Proliferator-Activated Receptors (PPARs) : Exhibits agonistic activity towards PPARα and PPARγ, which play crucial roles in lipid metabolism and glucose homeostasis.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies
- Obesity Model Study : In a study involving obese mice, administration of this compound resulted in significant weight reduction and improved metabolic parameters. The compound was shown to decrease triglyceride levels and enhance insulin sensitivity, suggesting its potential as an anti-obesity agent.
- Diabetes Research : Another study focused on diabetic rats demonstrated that treatment with this compound led to a marked decrease in blood glucose levels alongside an increase in GLUT4 expression in skeletal muscle tissues, indicating enhanced glucose uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
